Cas no 1261647-73-7 (Ethyl 3-(4'-chloro-2'-(trifluoromethyl)phenyl)propionate)

Ethyl 3-(4'-chloro-2'-(trifluoromethyl)phenyl)propionate is a fluorinated aromatic ester with applications in pharmaceutical and agrochemical synthesis. Its structure, featuring a chloro and trifluoromethyl substituent on the phenyl ring, enhances reactivity and stability, making it a valuable intermediate for constructing complex molecules. The ethyl ester group improves solubility in organic solvents, facilitating further derivatization. This compound is particularly useful in the development of bioactive molecules due to its electron-withdrawing substituents, which can influence metabolic stability and binding affinity. High purity grades are available to ensure consistent performance in synthetic processes. Proper handling and storage under inert conditions are recommended to maintain stability.
Ethyl 3-(4'-chloro-2'-(trifluoromethyl)phenyl)propionate structure
1261647-73-7 structure
Product name:Ethyl 3-(4'-chloro-2'-(trifluoromethyl)phenyl)propionate
CAS No:1261647-73-7
MF:C12H12ClF3O2
Molecular Weight:280.670693397522
CID:4969422

Ethyl 3-(4'-chloro-2'-(trifluoromethyl)phenyl)propionate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-(4'-chloro-2'-(trifluoromethyl)phenyl)propionate
    • インチ: 1S/C12H12ClF3O2/c1-2-18-11(17)6-4-8-3-5-9(13)7-10(8)12(14,15)16/h3,5,7H,2,4,6H2,1H3
    • InChIKey: XMPCLJFNGCIWQG-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C(F)(F)F)C=1)CCC(=O)OCC

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 281
  • トポロジー分子極性表面積: 26.3
  • XLogP3: 3.9

Ethyl 3-(4'-chloro-2'-(trifluoromethyl)phenyl)propionate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A013027833-250mg
Ethyl 3-(4'-chloro-2'-(trifluoromethyl)phenyl)propionate
1261647-73-7 97%
250mg
$489.60 2023-09-03
Alichem
A013027833-500mg
Ethyl 3-(4'-chloro-2'-(trifluoromethyl)phenyl)propionate
1261647-73-7 97%
500mg
$806.85 2023-09-03
Alichem
A013027833-1g
Ethyl 3-(4'-chloro-2'-(trifluoromethyl)phenyl)propionate
1261647-73-7 97%
1g
$1579.40 2023-09-03

Ethyl 3-(4'-chloro-2'-(trifluoromethyl)phenyl)propionate 関連文献

Ethyl 3-(4'-chloro-2'-(trifluoromethyl)phenyl)propionateに関する追加情報

Ethyl 3-(4'-chloro-2'-(trifluoromethyl)phenyl)propionate (CAS No. 1261647-73-7): A Comprehensive Overview

Ethyl 3-(4'-chloro-2'-(trifluoromethyl)phenyl)propionate, identified by its CAS number 1261647-73-7, is a significant compound in the realm of pharmaceutical and chemical research. This compound belongs to a class of molecules that exhibit promising properties for various applications, particularly in the development of novel therapeutic agents. Its unique structural features, including the presence of both chloro and trifluoromethyl substituents, make it a subject of considerable interest among researchers.

The chemical structure of Ethyl 3-(4'-chloro-2'-(trifluoromethyl)phenyl)propionate consists of a propionic acid ester linked to a phenyl ring that is substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 2-position. This specific arrangement of functional groups imparts distinct electronic and steric properties to the molecule, which are crucial for its potential biological activity. The chloro group, known for its ability to enhance lipophilicity and metabolic stability, while the trifluoromethyl group is renowned for its role in modulating binding affinity and improving pharmacokinetic profiles.

In recent years, there has been growing interest in the development of molecules that incorporate both chloro and trifluoromethyl substituents due to their synergistic effects on biological activity. Ethyl 3-(4'-chloro-2'-(trifluoromethyl)phenyl)propionate exemplifies this trend, as it combines these groups in a manner that suggests potential utility in drug discovery. The propionic acid ester moiety further contributes to the molecule's versatility, allowing for modifications that can fine-tune its pharmacological properties.

One of the most compelling aspects of Ethyl 3-(4'-chloro-2'-(trifluoromethyl)phenyl)propionate is its potential as a building block for more complex pharmacophores. Researchers have leveraged similar molecular scaffolds to develop inhibitors targeting various biological pathways. For instance, studies have shown that compounds with analogous structures exhibit inhibitory activity against enzymes involved in cancer metabolism. The presence of both chloro and trifluoromethyl groups is particularly noteworthy, as these substituents are frequently found in drugs that have demonstrated clinical efficacy.

The synthesis of Ethyl 3-(4'-chloro-2'-(trifluoromethyl)phenyl)propionate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the phenyl derivative, followed by functionalization with the appropriate substituents. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve the desired regioselectivity and stereoselectivity. These methods are critical for producing compounds with the precise structural features needed for biological evaluation.

In terms of biological activity, preliminary studies on Ethyl 3-(4'-chloro-2'-(trifluoromethyl)phenyl)propionate have revealed intriguing results. In vitro assays have indicated that this compound exhibits moderate binding affinity to certain protein targets, suggesting its potential as an inhibitor or modulator. The specific interactions between the chloro, trifluoromethyl, and other functional groups within the molecule contribute to these observed activities. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.

The pharmaceutical industry has long recognized the importance of molecular diversity in drug discovery. Compounds like Ethyl 3-(4'-chloro-2'-(trifluoromethyl)phenyl)propionate serve as valuable starting points for generating libraries of candidates that can be screened for novel therapeutic activities. High-throughput screening (HTS) techniques combined with computational modeling have accelerated the process of identifying promising leads from such diverse chemical spaces. The integration of these approaches has enabled researchers to rapidly assess the potential utility of compounds like Ethyl 3-(4'-chloro-2'-(trifluoromethyl)phenyl)propionate in addressing unmet medical needs.

The future prospects for Ethyl 3-(4'-chloro-2'-(trifluoromethyl)phenyl)propionate are promising, given its unique structural features and preliminary biological activity. Ongoing research aims to optimize its pharmacokinetic properties and explore its potential in treating various diseases. Collaborative efforts between synthetic chemists and biologists are essential for translating laboratory findings into clinical applications. As our understanding of molecular interactions continues to evolve, compounds like Ethyl 3-(4'-chloro-2'-(trifluoromethyl)phenyl)propionate will likely play an increasingly important role in the development of next-generation therapeutics.

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